molecular formula C21H41NO3S B13840969 N-(1-Oxooctadecyl)-L-cysteine

N-(1-Oxooctadecyl)-L-cysteine

Cat. No.: B13840969
M. Wt: 387.6 g/mol
InChI Key: VJUDNRUDRQLCDX-LJQANCHMSA-N
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Description

N-Stearoyl-L-cysteine: is a compound derived from the amino acid L-cysteine and stearic acid. It is a white crystalline solid that is soluble in water and organic solvents. This compound is known for its surface-active properties and is often used as an emulsifying agent, surfactant, and stabilizer in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Stearoyl-L-cysteine is typically synthesized through a two-step process. The first step involves the preparation of stearoyl chloride from stearic acid. In the second step, stearoyl chloride reacts with L-cysteine in the presence of a base such as sodium hydroxide to form N-Stearoyl-L-cysteine .

Industrial Production Methods: Industrial production of N-Stearoyl-L-cysteine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of advanced analytical techniques like Fourier transform infrared spectroscopy, nuclear magnetic resonance spectroscopy, and differential scanning calorimetry to characterize and confirm the identity of the product .

Chemical Reactions Analysis

Types of Reactions: N-Stearoyl-L-cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Stearoyl-L-cysteine involves its ability to reduce oxidative stress and inhibit lipid peroxidation. This compound acts as a neuroprotective agent by scavenging free radicals and protecting brain cells from damage. It also plays a role in maintaining cellular integrity by preventing the depletion of glutathione, a crucial antioxidant in the body .

Comparison with Similar Compounds

  • N-Stearoyl-L-tyrosine
  • N-Stearoyl-L-serine
  • N-Stearoyl-L-threonine

Comparison: N-Stearoyl-L-cysteine is unique due to its specific neuroprotective properties and its ability to reduce oxidative stress. While other N-stearoyl amino acids like N-Stearoyl-L-tyrosine, N-Stearoyl-L-serine, and N-Stearoyl-L-threonine also exhibit neuroprotective activity, the presence of the thiol group in N-Stearoyl-L-cysteine enhances its antioxidant capabilities .

Properties

Molecular Formula

C21H41NO3S

Molecular Weight

387.6 g/mol

IUPAC Name

(2S)-2-(octadecanoylamino)-3-sulfanylpropanoic acid

InChI

InChI=1S/C21H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19(18-26)21(24)25/h19,26H,2-18H2,1H3,(H,22,23)(H,24,25)/t19-/m1/s1

InChI Key

VJUDNRUDRQLCDX-LJQANCHMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@H](CS)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CS)C(=O)O

Origin of Product

United States

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